3,7-Dimethyloct-5-enenitrile

Description

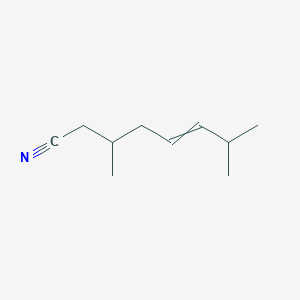

Structure

2D Structure

3D Structure

Properties

CAS No. |

96290-64-1 |

|---|---|

Molecular Formula |

C10H17N |

Molecular Weight |

151.25 g/mol |

IUPAC Name |

3,7-dimethyloct-5-enenitrile |

InChI |

InChI=1S/C10H17N/c1-9(2)5-4-6-10(3)7-8-11/h4-5,9-10H,6-7H2,1-3H3 |

InChI Key |

WGWIXMHFSPZYDX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C=CCC(C)CC#N |

Origin of Product |

United States |

Chemical Nomenclature and Stereochemical Considerations

IUPAC Naming and Common Synonyms of Dimethyloctenenitriles

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds. For the dimethyloctenenitrile family, the name specifies an eight-carbon (octane) chain, a nitrile functional group (-C≡N), two methyl (-CH₃) substituents, and a carbon-carbon double bond (-C=C-). The position of the double bond is a key differentiator between isomers, such as 3,7-dimethyloct-5-enenitrile, 3,7-dimethyloct-6-enenitrile, and 3,7-dimethyloct-7-enenitrile.

The 6-ene isomer is the most commercially significant and is widely known as Citronellyl Nitrile. guidechem.comgoogle.com Its synonyms include 3,7-Dimethyl-6-octenenitrile and Agrunitril. nih.govchemsrc.com The 7-ene isomer is also recognized, with the IUPAC name 3,7-dimethyloct-7-enenitrile. smolecule.com The focus of this article, this compound, is less common in commercial and research literature, but its name is determined by the same IUPAC rules.

| IUPAC Name | Common Synonyms | CAS Number |

| This compound | Information not widely available | Not assigned |

| 3,7-Dimethyloct-6-enenitrile | Citronellyl Nitrile, Citronellonitrile, Levocitrile, Agrunitril | 51566-62-2 |

| 3,7-Dimethyloct-7-enenitrile | - | 51566-63-3 |

Isomeric Forms and Geometrical Isomerism (E/Z) of the Alkene Moiety

Isomerism is a fundamental concept in the study of dimethyloctenenitriles. The presence of a carbon-carbon double bond and a chiral center gives rise to several distinct isomeric forms.

Specifically for this compound, the double bond is located between the fifth and sixth carbon atoms. Due to the restricted rotation around this double bond, it can exist as two different geometric isomers, designated as (E) and (Z). This is determined by the Cahn-Ingold-Prelog (CIP) priority rules for the substituents attached to the carbons of the double bond.

(E)-3,7-dimethyloct-5-enenitrile : The higher-priority groups on each carbon of the double bond are on opposite sides.

(Z)-3,7-dimethyloct-5-enenitrile : The higher-priority groups on each carbon of the double bond are on the same side.

In addition to geometric isomers, the molecule possesses a stereocenter at the third carbon, which is bonded to a methyl group, a hydrogen atom, and two different carbon chains. This gives rise to two enantiomers:

(R)-3,7-dimethyloct-5-enenitrile

(S)-3,7-dimethyloct-5-enenitrile

Combining both geometric and stereochemical possibilities, four distinct stereoisomers of this compound can exist: (3R, 5E), (3S, 5E), (3R, 5Z), and (3S, 5Z).

Stereochemical Purity and Enantiomeric Excess in Dimethyloctenenitrile Synthesis

The synthesis of a specific stereoisomer of this compound presents a significant challenge in organic chemistry, requiring precise control over the formation of both the chiral center and the double bond geometry. Achieving high stereochemical purity is often a primary goal, as different isomers can have vastly different biological activities and olfactory properties.

Enantiomeric excess (ee) is a measure of the purity of a chiral substance. It reflects the degree to which one enantiomer is present in greater amounts than the other in a mixture. An enantiomerically pure sample has an ee of 100%, while a racemic mixture (equal amounts of both enantiomers) has an ee of 0%.

The synthesis of chiral dimethyloctene derivatives with high enantiomeric excess often relies on asymmetric synthesis methodologies. Key strategies include:

Catalytic Asymmetric Synthesis : This approach utilizes chiral catalysts, such as transition metal complexes with chiral ligands, to selectively produce one enantiomer over the other. For instance, asymmetric copper-catalyzed conjugate additions have been used to create chiral centers in similar synthons with high enantioselectivity. rug.nl

Chemoenzymatic Processes : Enzymes are highly stereoselective catalysts. Processes like enzymatic kinetic resolution can be employed to separate enantiomers from a racemic mixture or to produce enantiopure compounds. tandfonline.com For example, a chemoenzymatic method was developed to produce (R)-6,7-dihydroxygeraniol with an enantiomeric excess greater than 97%. tandfonline.com

Use of Chiral Starting Materials : Synthesis can begin from a naturally occurring, enantiomerically pure starting material (a "chiral pool" approach). For example, enantiopure citronellal (B1669106) is a common precursor for the synthesis of various chiral terpenes. lookchem.com

The determination of enantiomeric excess during and after synthesis is crucial. This is typically accomplished using analytical techniques such as chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC), which can separate and quantify the individual enantiomers. rug.nl Research on the synthesis of related compounds, like isomers of 6,7-dihydroxy-3,7-dimethyloct-2-enoic acid, has reported achieving ee values between 90.3% and 97.7% through methods like Sharpless asymmetric dihydroxylation. rhhz.net These established methods provide a framework for the potential stereoselective synthesis of this compound.

Chemical Reactivity and Transformational Chemistry

Reactions Involving the Nitrile Functional Group

The nitrile (-C≡N) group is a versatile functional handle that can be converted into several other important chemical groups, primarily amines and carboxylic acids.

Hydrolysis to Carboxylic Acids The carbon atom of the nitrile group is electrophilic and susceptible to nucleophilic attack. Through hydrolysis under either acidic or basic conditions, 3,7-dimethyloct-5-enenitrile can be converted to 3,7-dimethyloct-5-enoic acid. The reaction proceeds via an amide intermediate (3,7-dimethyloct-5-enamide). chemistrysteps.com

Acid-catalyzed hydrolysis: Typically involves heating the nitrile with a strong aqueous acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). commonorganicchemistry.com The process begins with protonation of the nitrogen atom, which enhances the electrophilicity of the carbon, facilitating the attack by water. The resulting amide is subsequently hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt. savemyexams.com

Base-catalyzed hydrolysis: Involves heating the nitrile with a strong base such as sodium hydroxide (B78521) (NaOH). The hydroxide ion acts as the nucleophile, attacking the nitrile carbon. The reaction yields a carboxylate salt, which requires a subsequent acidification step to produce the final carboxylic acid. commonorganicchemistry.com

Enzymatic hydrolysis: For substrates containing other acid- or base-sensitive groups, enzymatic methods using nitrilase or nitrile hydratase/amidase systems from microorganisms like Rhodococcus sp. offer a mild and highly selective alternative for converting nitriles to carboxylic acids under neutral conditions. rsc.orgthieme-connect.de

Reduction to Primary Amines The nitrile group can be reduced to a primary amine (3,7-dimethyloct-5-en-1-amine), a transformation of significant synthetic utility.

Complex Metal Hydrides: A common and effective method is the use of strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent, followed by an aqueous or acidic workup. studymind.co.ukchemguide.co.uk Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce nitriles. chemguide.co.uk The InCl₃/NaBH₄ system has also been shown to be effective for the reduction of aliphatic nitriles to primary amines. nih.gov

Catalytic Hydrogenation: This industrial-scale method involves the reaction of the nitrile with hydrogen gas (H₂) at high pressure and temperature over a metal catalyst, such as nickel, platinum, or palladium. studymind.co.ukgoogle.com A potential drawback of this method for this compound is the concurrent reduction of the C=C double bond. imperial.ac.uk The use of specific catalysts like ruthenium in the presence of ammonia (B1221849) can promote the selective formation of primary amines. google.com

Reaction with Organometallic Reagents The addition of organometallic compounds, such as Grignard reagents (RMgX), to the nitrile group provides a powerful method for carbon-carbon bond formation, leading to the synthesis of ketones. organic-chemistry.org The Grignard reagent adds to the electrophilic carbon of the nitrile to form an intermediate imine salt. masterorganicchemistry.com This intermediate is stable to further addition by the Grignard reagent. organicchemistrytutor.com Subsequent hydrolysis with aqueous acid breaks down the imine to yield a ketone. masterorganicchemistry.com For instance, reacting this compound with methylmagnesium bromide would produce 4,8-dimethylnon-6-en-2-one after hydrolysis.

| Transformation | Reagents and Conditions | Product | Reference(s) |

| Acidic Hydrolysis | H₃O⁺ (e.g., aq. HCl, aq. H₂SO₄), heat (reflux) | 3,7-Dimethyloct-5-enoic acid | savemyexams.com, chemistrysteps.com, commonorganicchemistry.com |

| Basic Hydrolysis | 1. NaOH(aq) or KOH(aq), heat (reflux) 2. H₃O⁺ | 3,7-Dimethyloct-5-enoic acid | commonorganicchemistry.com |

| Reduction | 1. LiAlH₄ in dry ether 2. H₂O | 3,7-Dimethyloct-5-en-1-amine | studymind.co.uk, chemguide.co.uk |

| Catalytic Hydrogenation | H₂, Ni/Pt/Pd catalyst, high T and P | 3,7-Dimethyloct-5-en-1-amine | studymind.co.uk, google.com |

| Grignard Reaction | 1. R-MgX in ether 2. H₃O⁺ | Ketone (e.g., R=CH₃ gives 4,8-dimethylnon-6-en-2-one) | masterorganicchemistry.com, organicchemistrytutor.com |

Transformations at the Alkene Moiety (Addition, Oxidation, Reduction)

The C5=C6 double bond in this compound is non-conjugated and, as an internal alkene, displays reactivity typical of such systems. wikipedia.orglibretexts.org Its reactions primarily involve additions across the π-bond.

Addition and Reduction Reactions

Catalytic Hydrogenation: The most fundamental reaction of the alkene is its reduction to an alkane. In the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney Nickel, and a source of hydrogen (H₂), the double bond is saturated to yield the corresponding saturated nitrile, 3,7-dimethyloctanenitrile . libretexts.org This reaction is generally highly efficient and proceeds via syn-addition of hydrogen atoms across the same face of the double bond. libretexts.org It is important to note that conditions for catalytic hydrogenation can also reduce the nitrile group, so careful selection of catalyst and reaction conditions is necessary to achieve selectivity. acs.org

Halogenation: The alkene can readily undergo electrophilic addition with halogens. For example, the addition of bromine (Br₂) in an inert solvent like dichloromethane (B109758) results in the formation of the vicinal dibromide, 5,6-dibromo-3,7-dimethyloctanenitrile . This reaction proceeds through a cyclic bromonium ion intermediate. wikipedia.org

Oxidation Reactions

Epoxidation: The double bond can be converted to an epoxide, a three-membered cyclic ether. This is commonly achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in an inert solvent. makingmolecules.com This reaction is generally stereospecific and forms 5,6-epoxy-3,7-dimethyloctanenitrile . Other epoxidation systems, including those using hydrogen peroxide with metal catalysts or organocatalysts, can also be employed. nih.govorganic-chemistry.org

Dihydroxylation: The alkene can be oxidized to form a vicinal diol (5,6-dihydroxy-3,7-dimethyloctanenitrile ). The stereochemical outcome depends on the reagents used.

Syn-dihydroxylation can be achieved using osmium tetroxide (OsO₄) as a catalyst with a co-oxidant like N-methylmorpholine N-oxide (NMO) (Upjohn dihydroxylation), or by using cold, dilute, alkaline potassium permanganate (B83412) (KMnO₄). wikipedia.org Sharpless asymmetric dihydroxylation allows for enantioselective synthesis of the diol. wikipedia.org

Anti-dihydroxylation can be accomplished in a two-step process: epoxidation followed by acid-catalyzed ring-opening of the epoxide. A one-pot procedure using hydrogen peroxide and formic acid can also yield diols. chemrxiv.orgchemrxiv.org

| Reaction Type | Reagents and Conditions | Product | Reference(s) |

| Reduction | H₂, Pd/C or PtO₂ catalyst | 3,7-Dimethyloctanenitrile | libretexts.org |

| Halogenation | Br₂ in CH₂Cl₂ | 5,6-Dibromo-3,7-dimethyloctanenitrile | wikipedia.org |

| Epoxidation | m-CPBA in CH₂Cl₂ | 5,6-Epoxy-3,7-dimethyloctanenitrile | nih.gov, makingmolecules.com |

| Syn-Dihydroxylation | 1. OsO₄ (cat.), NMO 2. NaHSO₃/H₂O | syn-5,6-Dihydroxy-3,7-dimethyloctanenitrile | wikipedia.org |

| Anti-Dihydroxylation | 1. m-CPBA 2. H₃O⁺ | anti-5,6-Dihydroxy-3,7-dimethyloctanenitrile | chemrxiv.org |

Functional Group Interconversion Strategies

The presence of two distinct reactive sites in this compound allows for complex functional group interconversion (FGI) strategies, enabling its use as a versatile building block in multi-step synthesis. fiveable.meub.edu

A key challenge and opportunity in the chemistry of this molecule is achieving chemoselectivity—reacting one functional group while leaving the other untouched. For example, the reduction of the nitrile to an amine using LiAlH₄ would likely leave the alkene intact, whereas catalytic hydrogenation would be prone to reducing both functional groups. imperial.ac.uk Conversely, epoxidation of the alkene with m-CPBA should not affect the nitrile group.

Strategic interconversions could include:

Nitrile Hydrolysis followed by Alkene Transformation: this compound can be hydrolyzed to 3,7-dimethyloct-5-enoic acid . The resulting alkene-bearing carboxylic acid can then undergo further reactions, such as iodolactonization, if the geometry is appropriate, or hydrogenation to produce 3,7-dimethyloctanoic acid .

Alkene Oxidation followed by Nitrile Transformation: The alkene can first be dihydroxylated to 5,6-dihydroxy-3,7-dimethyloctanenitrile . The resulting diol-nitrile could then be reduced to the corresponding amino-diol, (6-amino-2,6-dimethylnonane-3,4-diol) , a highly functionalized molecule.

Sequential Reductions: Selective reduction of the nitrile with a reagent like diisobutylaluminium hydride (DIBAL-H) could potentially yield an aldehyde after hydrolysis, which could then participate in further reactions while the C5-alkene remains available for other transformations. imperial.ac.uk

These interconversion pathways allow for the transformation of the simple starting nitrile into complex molecules with multiple stereocenters and varied functionalities, such as amino alcohols, hydroxy acids, and polyols. slideshare.net

Synthesis of Analogues and Structurally Related Derivatives

The structure of this compound serves as a valuable scaffold for the synthesis of a range of analogues and derivatives with potential applications in various fields.

Saturated Derivatives: Complete hydrogenation of this compound yields 3,7-dimethyloctanenitrile . This saturated analogue can be a precursor to other compounds. For example, the corresponding saturated alcohol, 3,7-dimethyloctanol, can be converted to 1-bromo-3,7-dimethyloctane , a useful alkylating agent in organic synthesis. prepchem.com

Polyol Derivatives: Following dihydroxylation of the alkene, the resulting 5,6-dihydroxy-3,7-dimethyloctanenitrile can be elaborated further. Hydrolysis of the nitrile group would yield a dihydroxy-carboxylic acid. Such polyhydroxylated aliphatic chains are structural motifs found in various natural products. Research on the cyclic hydroboration of geraniol (B1671447) derivatives, which share the same carbon backbone, has led to the synthesis of diastereomeric 3,7-dimethyloctane-1,2,6-triols , demonstrating that complex polyols can be constructed from this structural framework. cdnsciencepub.com

Heterocyclic Analogues: The functional groups of the molecule and its immediate derivatives can be used to construct heterocyclic rings. For example, the reduction of the nitrile to a primary amine, followed by dihydroxylation of the alkene, would yield an amino-diol. This intermediate could then be used in condensation reactions to form substituted piperidines, pyrrolidines, or other nitrogen-containing heterocycles.

Chain-Modified Analogues: The nitrile group is a synthon for a carboxyl group. Once converted to the carboxylic acid, standard homologation reactions (e.g., the Arndt-Eistert synthesis) could be used to extend the carbon chain by one methylene (B1212753) unit, providing access to a family of related long-chain functionalized molecules.

Computational Chemistry and Mechanistic Studies

Molecular Modeling and Conformational Analysis

Molecular modeling of flexible molecules like 3,7-dimethyloct-5-enenitrile is crucial for understanding their three-dimensional structure and how it influences their physical and chemical properties. The presence of multiple rotatable single bonds and a double bond introduces a complex conformational landscape.

Molecular mechanics force fields are typically the first choice for such analyses due to their computational efficiency, allowing for the exploration of a vast conformational space. More accurate but computationally expensive quantum mechanics methods can then be used to refine the geometries and relative energies of the most stable conformers.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations provide detailed insights into the electronic structure of a molecule, which is fundamental to understanding its reactivity. nasa.gov Methods like Density Functional Theory (DFT) are widely used for this purpose. icm.edu.pl For unsaturated nitriles, these calculations can reveal important information about the distribution of electrons and the nature of chemical bonds. nih.gov

For this compound, key aspects of its electronic structure that can be investigated include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity. nasa.gov The energy and shape of the HOMO indicate regions susceptible to electrophilic attack, while the LUMO points to sites for nucleophilic attack. nasa.gov For an unsaturated nitrile, the HOMO is likely to have significant contributions from the C=C double bond, while the LUMO would be centered around the C≡N triple bond.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. The nitrogen atom of the nitrile group would be a region of high negative potential, making it a potential site for hydrogen bonding or coordination to metal ions.

Atomic Charges: Calculating the partial charges on each atom can help in understanding intramolecular interactions and predicting sites of reaction.

Bond Properties: Quantum chemical methods can be used to calculate bond lengths, bond angles, and bond dissociation energies (BDEs). researchgate.net For instance, the BDE of the C-CN bond is a measure of its strength and can be important for understanding thermal decomposition pathways. researchgate.net

Below is a table of computed properties for the closely related isomer, citronellyl nitrile, which illustrates the type of data that can be obtained from quantum chemical calculations.

| Computed Property | Value (for Citronellyl Nitrile) | Source |

| Molecular Formula | C₁₀H₁₇N | guidechem.comnih.gov |

| Molecular Weight | 151.25 g/mol | guidechem.comnih.gov |

| XLogP3-AA | 3.2 | guidechem.com |

| Topological Polar Surface Area | 23.8 Ų | guidechem.com |

| Rotatable Bond Count | 4 | guidechem.com |

| Heavy Atom Count | 11 | guidechem.com |

This table is interactive. Users can sort the data by clicking on the column headers.

Computational Elucidation of Reaction Mechanisms

Computational chemistry is a powerful tool for investigating the step-by-step pathways of chemical reactions, known as reaction mechanisms. nih.gov By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction profile can be constructed. This helps in understanding the feasibility of a proposed mechanism and identifying the rate-determining step.

For this compound, several types of reactions could be studied using these methods:

Hydration: The conversion of the nitrile group to an amide is a common reaction. csic.es Computational studies can model the acid- or base-catalyzed hydration mechanism, determining the activation energies for each step and providing insights into the role of the catalyst. csic.es

Reduction: The reduction of the nitrile group to an amine can also be investigated. Different reducing agents would lead to different reaction pathways, which can be compared computationally to predict the most efficient method.

Reactions at the Double Bond: The C=C double bond can undergo various reactions, such as electrophilic addition or oxidation. Computational models can predict the regioselectivity and stereoselectivity of these reactions.

For example, studies on the hydration of other aliphatic nitriles have used DFT calculations to map out the catalytic cycle, showing how the nitrile coordinates to a metal center and how subsequent attack by water leads to the amide product. csic.es Similar approaches could be applied to understand the reactivity of this compound.

Structure-Activity Relationship (SAR) Prediction and Analysis

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a molecule with its biological or chemical activity. europa.eu In the context of this compound, which is likely used as a fragrance ingredient like its isomer citronellyl nitrile, SAR would focus on understanding how its molecular features contribute to its odor profile. europa.eugoogle.com

Computational SAR models, often referred to as Quantitative Structure-Activity Relationship (QSAR) models, use molecular descriptors to build mathematical relationships that can predict the activity of new, untested compounds. For fragrance molecules, these descriptors can include:

Geometric Descriptors: Molecular size, shape, and surface area.

Electronic Descriptors: Dipole moment, polarizability, and orbital energies.

Topological Descriptors: Connectivity indices that describe the branching of the carbon skeleton.

By building a QSAR model based on a series of related nitrile compounds with known odor characteristics, it would be possible to predict the likely scent of this compound. nih.gov Furthermore, SAR analysis is crucial in assessing the potential for adverse effects, such as skin sensitization, where computational models can help identify structural alerts that may indicate a higher risk. europa.eu The stability of fragrance compounds in various formulations is another area where computational analysis can be predictive. researchgate.net

Investigation of Biological Activities and Molecular Interactions

Antifungal Activity of Dimethyloctene Derivatives

A thorough review of scientific databases and literature reveals no studies specifically investigating the antifungal activity of 3,7-Dimethyloct-5-enenitrile. While other monoterpene nitriles and isomers of dimethyloctenenitrile have been evaluated for their potential to inhibit fungal growth, data on the 5-enenitrile isomer is absent. nih.govscielo.brfrontiersin.orgmdpi.com

Antioxidant Properties and Mechanisms

There is currently no available research that has examined the antioxidant properties or the potential antioxidant mechanisms of this compound. Studies on related compounds, such as other citral (B94496) isomers and essential oils containing terpenoids, have shown antioxidant activity, but these findings cannot be directly attributed to the 5-enenitrile isomer. nih.govlongdom.orgresearchgate.net

Antimicrobial Spectrum and Potency

Specific data on the antimicrobial spectrum and potency of this compound against various bacterial or other microbial strains is not present in the current scientific literature. Research on the antimicrobial effects of terpenoids and nitrile-containing compounds exists, but specific testing on this isomer has not been reported. d-nb.infonih.govmdpi.comchemrxiv.org

Insecticidal Efficacy and Mode of Action

No studies were found that specifically evaluate the insecticidal efficacy or the mode of action of this compound. While related compounds like citronellal (B1669106) and its derivatives are known for their insect-repellent properties, the activity of the 5-enenitrile isomer remains uninvestigated. nih.govresearchgate.netmdpi.comvedaoils.co.ukcmhrj.com

In Vitro Biological Target Profiling and Screening

A comprehensive search of scientific literature yielded no in vitro biological target profiling or screening studies for this compound. The molecular targets and interactions of this specific compound have not been elucidated. researchgate.netnih.govrsc.org

Mechanistic Basis of Bioactivity

Due to the absence of studies on the biological activities of this compound, the mechanistic basis of its bioactivity has not been determined. Understanding the mechanism of action would require initial data on its biological effects, which is currently lacking. nih.govencyclopedia.pubresearchgate.net

Data Tables

As no experimental data for this compound was found, data tables for its biological activities cannot be generated.

Environmental Fate and Transport Studies

Environmental Degradation Pathways and Kinetics

There are no available studies that delineate the environmental degradation pathways of 3,7-dimethyloct-5-enenitrile. Information regarding its susceptibility to abiotic degradation processes such as hydrolysis, photolysis, or oxidation by atmospheric radicals is not documented. Similarly, data on its biodegradability, which would describe its breakdown by microorganisms in soil, sediment, and water, is absent from the scientific literature. Without these data, the persistence of this compound in the environment cannot be determined.

Adsorption, Desorption, and Mobility in Environmental Matrices

The potential for this compound to adsorb to soil and sediment particles, a key factor in determining its mobility, has not been studied. There is no available data on its soil organic carbon-water (B12546825) partitioning coefficient (Koc). This value is essential for predicting whether the compound would be mobile in soil and potentially leach into groundwater or remain bound to soil particles. The lack of this information hinders any assessment of its transport between different environmental compartments.

Bioconcentration and Environmental Distribution Modeling

Specific data on the bioconcentration factor (BCF) of this compound in aquatic or terrestrial organisms are not available. The BCF is a critical measure for assessing a chemical's potential to accumulate in the tissues of living organisms to concentrations higher than in the surrounding environment. Without this, the risk of bioaccumulation in the food chain cannot be evaluated.

Furthermore, the absence of fundamental physicochemical and environmental fate data makes it impossible to perform reliable environmental distribution modeling using tools such as fugacity models. These models require input parameters like vapor pressure, water solubility, and degradation rates to predict the partitioning of a chemical in a model environment.

Analytical Techniques for Structural Characterization and Purity Assessment

Advanced Spectroscopic Methods (e.g., High-Resolution NMR, MS/MS)

Advanced spectroscopic techniques are indispensable for the detailed structural elucidation of 3,7-Dimethyloct-5-enenitrile. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and tandem Mass Spectrometry (MS/MS) provide in-depth information about the compound's atomic connectivity and molecular weight.

Tandem Mass Spectrometry (MS/MS): Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a molecule. For this compound, the electron ionization (EI) mass spectrum would likely show a molecular ion peak corresponding to its molecular weight. Tandem mass spectrometry (MS/MS) would involve selecting this molecular ion and subjecting it to further fragmentation. This process provides detailed structural information by revealing the characteristic fragmentation pathways of the molecule. The analysis of related compounds, such as citronellyl nitrile (an isomer), shows a base peak at m/z 69, resulting from cleavage at the allylic C4-C5 bond, which would also be a likely significant fragment for this compound.

| Spectroscopic Technique | Information Obtained | Anticipated Data for this compound |

| ¹H NMR | Proton environment and connectivity | Signals for methyl, methylene (B1212753), methine, and olefinic protons. |

| ¹³C NMR | Carbon skeleton and functional groups | Distinct signals for all carbon atoms, including the nitrile carbon. |

| COSY | ¹H-¹H correlations | Establishes proton-proton coupling networks. |

| HSQC | ¹H-¹³C correlations | Links protons to their directly attached carbons. |

| MS/MS | Molecular weight and fragmentation | Molecular ion peak and characteristic fragment ions. |

Chromatographic Separation Techniques (e.g., GC-MS, LC-MS, Chiral HPLC)

Chromatographic techniques are essential for separating this compound from complex mixtures and for assessing its purity. The choice of technique depends on the volatility and polarity of the compound and its potential impurities.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a widely used technique for the analysis of volatile and semi-volatile compounds. Due to its volatility, this compound is well-suited for GC-MS analysis. In this method, the compound is vaporized and separated on a chromatographic column before being detected by a mass spectrometer. The retention time from the gas chromatogram provides a measure of the compound's identity, while the mass spectrum confirms its structure. The analysis of citronellyl nitrile by GC-MS has been reported, indicating that this is a suitable method for related terpenoid nitriles.

Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile derivatives or in complex matrices, LC-MS offers a powerful alternative. This technique separates compounds in the liquid phase before their introduction into the mass spectrometer. LC-MS is particularly useful for analyzing mixtures that may not be amenable to GC analysis.

Chiral High-Performance Liquid Chromatography (HPLC): Since this compound possesses a chiral center at the C3 position, it can exist as a pair of enantiomers. Chiral HPLC is the primary technique used to separate and quantify these enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. The development of a chiral HPLC method would involve screening various CSPs and mobile phases to achieve optimal resolution between the (R) and (S) enantiomers. The separation of enantiomers is critical in many applications where the biological activity or sensory properties of the enantiomers may differ.

| Chromatographic Technique | Primary Application | Key Parameters for this compound Analysis |

| GC-MS | Purity assessment and identification of volatile impurities | Column type (e.g., DB-5MS), temperature program, and mass spectral library matching. |

| LC-MS | Analysis of non-volatile derivatives or complex mixtures | Column type (e.g., C18), mobile phase composition, and ionization source. |

| Chiral HPLC | Separation and quantification of enantiomers | Chiral stationary phase (e.g., polysaccharide-based), mobile phase, and detector wavelength. |

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques, which combine two or more analytical methods, provide enhanced analytical power for the analysis of complex mixtures containing this compound. The coupling of a separation technique with a spectroscopic detection method allows for the simultaneous separation and identification of multiple components in a single run.

Techniques such as GC-MS and LC-MS are prime examples of hyphenated methods. In the context of analyzing a reaction mixture from the synthesis of this compound, GC-MS can be used to separate the desired product from starting materials, byproducts, and residual solvents, while the mass spectrometer provides structural confirmation for each separated peak. Similarly, LC-MS can be employed to analyze less volatile components or thermally sensitive compounds in the mixture. The use of these powerful hyphenated techniques is crucial for process monitoring, quality control, and ensuring the final product meets the required purity specifications.

Potential Academic and Industrial Applications

Role as a Synthetic Intermediate in Organic Chemistry

3,7-Dimethyloct-6-enenitrile serves as a valuable building block in organic synthesis, primarily owing to its bifunctional nature, containing both a nitrile group and an alkene. sigmaaldrich.combuchler-gmbh.com Its synthesis is well-established, typically starting from citronellal (B1669106), a naturally derived terpene aldehyde. google.com Common synthesis methods involve a two-step process: the oximation of citronellal with hydroxylamine (B1172632), followed by the dehydration of the resulting oxime intermediate, often using acetic anhydride (B1165640) or other reagents. smolecule.comforeverest.net More advanced one-pot catalytic methods have also been developed to improve efficiency and yield.

As an intermediate, the nitrile group (-C≡N) is particularly versatile. It can be hydrogenated to produce the corresponding amine, hydrogenated citronellonitrile, using catalysts such as Palladium on carbon (Pd/C). This transformation opens pathways to a variety of other nitrogen-containing compounds. Furthermore, the nitrile can be hydrolyzed to form carboxylic acids, such as 3,7-dimethyloct-6-enoic acid, providing access to another class of derivatives like esters, which have applications in polymers and perfumery. thegoodscentscompany.com The presence of the alkene allows for further functionalization through reactions like epoxidation or dihydroxylation, enabling the creation of more complex molecules. The chiral center at the C3 position, inherited from its precursor (R)-citronellal, makes it a useful component in chiral pool synthesis for creating stereospecific target molecules. buchler-gmbh.com

Applications in Materials Science and Polymer Chemistry

While 3,7-dimethyloct-6-enenitrile itself is not a primary monomer in large-scale polymer production, its structural backbone is relevant in the field of materials science. Derivatives of the citronellyl moiety are used to create specialized polymers. For instance, 3,7-Dimethyl-6-octenyl methacrylate, an ester derivative, is utilized in polymer synthesis. This related compound can undergo free-radical polymerization and is incorporated into copolymers to modify their properties, such as enhancing adhesion, increasing flexibility in films and coatings, and improving chemical resistance.

The potential for 3,7-dimethyloct-6-enenitrile to be used in material applications exists, though it is less explored. Nitrile-containing polymers (polyacrylonitriles) are a well-known class of materials, and the terpene-derived hydrophobic chain of citronellyl nitrile could impart unique properties if incorporated into a polymer structure. Research into its use as a plasticizer, a component in bio-based polymers, or as a building block for functional materials remains a potential area for future investigation. chemscene.comsmolecule.com

Contribution to Fragrance and Flavor Chemistry (as a structural class)

The most significant industrial application of 3,7-dimethyloct-6-enenitrile is in the fragrance industry. foreverest.net It is highly valued for its fresh, powerful, and stable citrus scent profile. chembk.com As a structural class, terpene nitriles like this one offer a distinct advantage over their corresponding aldehydes, such as citral (B94496) and citronellal. Aldehydes are often unstable in various media, particularly in alkaline or acidic conditions found in many consumer products like soaps, detergents, and cleaners. chembk.comalfa-chemistry.com The nitrile group is significantly more robust, ensuring the longevity and consistency of the fragrance in the final product. chembk.com

It is widely used to create or enhance lemon, citrus, and cologne-type scents and can blend well with other floral and green notes. chembk.comchembk.com It is considered an essential component in the formulation of fragrances for lavender, gardenia, magnolia, and hyacinth. chembk.com A notable application is its use as a replacement for geranonitrile, another citrus-scented nitrile that has faced toxicological scrutiny, making 3,7-dimethyloct-6-enenitrile a safer and commercially viable alternative. google.comgoogle.com

Table 1: Olfactory Profile of 3,7-Dimethyloct-6-enenitrile

| Odor Characteristic | Description | Source(s) |

|---|---|---|

| Primary Notes | Lemon, Citrus | smolecule.comchembk.com |

| Secondary Notes | Green, Fruity, Floral | chembk.comthegoodscentscompany.com |

| Subtle Notes | Green vegetables, Soil | chembk.com |

Development of Novel Biologically Active Agents

The carbon skeleton of 3,7-dimethyloct-6-enenitrile is a promising scaffold for the development of new biologically active compounds, particularly in the agricultural and pharmaceutical sectors. Research has indicated that the compound itself possesses inherent biological activity.

Studies have investigated its potential as an antimicrobial and insect repellent. smolecule.com One study demonstrated moderate activity against the bacteria Staphylococcus aureus and Escherichia coli. smolecule.com In the same study, it exhibited repellent properties against the Aedes aegypti mosquito, which is a vector for diseases like dengue fever. smolecule.com

Furthermore, derivatives of the closely related monoterpene geraniol (B1671447) have been synthesized to create potent antifungal agents. mdpi.com For example, specific isomers of 6,7-dihydroxy-3,7-dimethyloct-2-enoic acid have shown high inhibitory rates against various plant pathogens, including Erysiphe graminis and Puccinia sorghi. mdpi.com This suggests a strong potential for developing novel and effective agrochemicals based on the 3,7-dimethyloctyl structure to protect crops. The synthesis of such agents often relies on chiral building blocks derived from natural terpenes, highlighting the value of this structural class. buchler-gmbh.com

Table 2: Investigated Biological Activities of 3,7-Dimethyloct-6-enenitrile and Related Structures

| Activity Type | Target Organism/System | Compound/Derivative | Finding | Source(s) |

|---|---|---|---|---|

| Antimicrobial | Staphylococcus aureus, Escherichia coli | 3,7-Dimethyloct-6-enenitrile | Moderate activity observed. | smolecule.com |

| Insect Repellent | Aedes aegypti mosquito | 3,7-Dimethyloct-6-enenitrile | Exhibited repellent activity. | smolecule.com |

| Antifungal | Plant pathogens (e.g., Erysiphe graminis) | 6,7-dihydroxy-3,7-dimethyloct-2-enoic acid | Promising results as an antifungal agent. | mdpi.com |

Future Research Directions and Emerging Applications

The versatility of 3,7-dimethyloct-6-enenitrile suggests several avenues for future research and development. One key area is the continued optimization of its synthesis, focusing on green chemistry principles to create more sustainable and cost-effective production methods. smolecule.com

In the realm of biological activity, further research is needed to validate its antimicrobial and insect-repellent efficacy in practical applications and to explore its mechanism of action. smolecule.com A significant opportunity lies in the synthesis of new derivatives to develop a broader range of biologically active agents, leveraging the compound as a lead structure for new agrochemicals or even pharmaceuticals. buchler-gmbh.commdpi.com

The environmental fate of 3,7-dimethyloct-6-enenitrile is another important research direction. While initial studies suggest it is biodegradable, a more complete understanding of its degradation pathways and potential environmental impact is necessary. smolecule.com Finally, its potential in materials science remains largely untapped. Future studies could explore its incorporation into novel polymers or its use as a bio-based additive, potentially opening up new industrial applications beyond the fragrance sector.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.